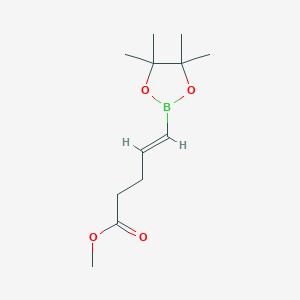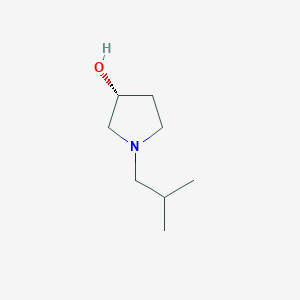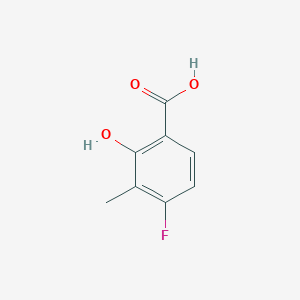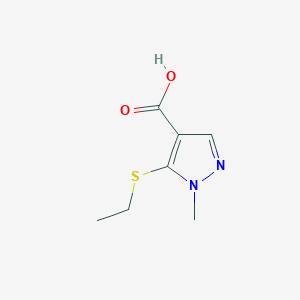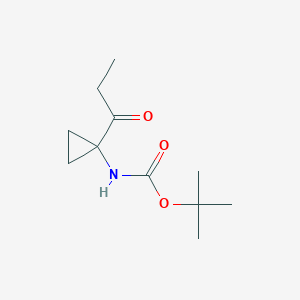
tert-butyl N-(1-propanoylcyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-propanoylcyclopropyl)carbamate (TBCC) is a synthetic ester of cyclopropylcarbamic acid that is used in a variety of scientific and industrial applications. It is a versatile compound with a wide range of applications, including as a reactant in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in analytical chemistry. TBCC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-propanoylcyclopropyl)carbamate is not well understood. However, it is believed that the cyclopropylcarbamate moiety of tert-butyl N-(1-propanoylcyclopropyl)carbamate acts as an electrophilic catalyst, allowing it to facilitate the formation of a variety of different chemical bonds. Additionally, the tert-butyl group of tert-butyl N-(1-propanoylcyclopropyl)carbamate is thought to act as a nucleophile, allowing it to react with other molecules and form new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-propanoylcyclopropyl)carbamate are not well understood. However, it has been shown to have some effects on the central nervous system, as it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis. Additionally, tert-butyl N-(1-propanoylcyclopropyl)carbamate has been shown to have some effects on the cardiovascular system, as it has been shown to act as a vasodilator and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(1-propanoylcyclopropyl)carbamate has several advantages when used in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to handle and store in the laboratory. Additionally, it is a versatile compound, allowing it to be used in a variety of different applications. However, tert-butyl N-(1-propanoylcyclopropyl)carbamate also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it can be difficult to synthesize in a pure form, as it is easily contaminated with other compounds.
Orientations Futures
The potential future applications of tert-butyl N-(1-propanoylcyclopropyl)carbamate are numerous. It could be used as a reactant in the synthesis of new pharmaceuticals, agrochemicals, and other specialized chemicals. Additionally, it could be used as a catalyst in the synthesis of complex molecules. It could also be used as a reagent in analytical chemistry, allowing chemists to identify and quantify compounds in a sample. Finally, it could be used in the development of new drugs, as its biochemical and physiological effects are not well understood.
Méthodes De Synthèse
Tert-butyl N-(1-propanoylcyclopropyl)carbamate can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the reaction of tert-butyl chloride with 1-propanoylcyclopropane in the presence of a base, such as sodium or potassium hydroxide. This reaction yields a tert-butyl N-(1-propanoylcyclopropyl)carbamate, which can then be purified by recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-(1-propanoylcyclopropyl)carbamate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, allowing chemists to synthesize complex molecules in a shorter amount of time. It is also used as a reagent in analytical chemistry, as it can be used to identify and quantify compounds in a sample. Additionally, tert-butyl N-(1-propanoylcyclopropyl)carbamate is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Propriétés
IUPAC Name |
tert-butyl N-(1-propanoylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYGTPEWSAMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-propanoylcyclopropyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


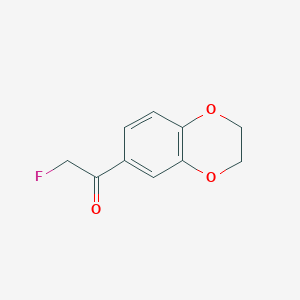



![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)


